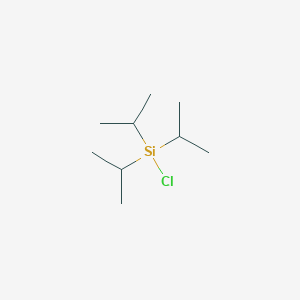

Triisopropylsilyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIADDMXRMTWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157102 | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.16 [mmHg] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13154-24-0 | |

| Record name | Triisopropylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triisopropylsilyl chloride mechanism of action in alcohol protection

An In-depth Technical Guide to the Triisopropylsilyl Chloride (TIPSCl) Mechanism of Action in Alcohol Protection

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug development and natural products synthesis, the strategic use of protecting groups is fundamental.[1] Alcohols, being ubiquitous and reactive functional groups, often require temporary masking to prevent unwanted side reactions.[2][3] Among the diverse arsenal (B13267) of protecting groups, silyl (B83357) ethers are paramount due to their ease of formation, general stability, and selective removal under mild conditions.[1][4]

This compound (TIPSCl) is a distinguished silylating agent, prized for the significant steric bulk imparted by its three isopropyl groups.[5] This steric hindrance is not a drawback but a key feature that governs its reactivity and confers a high degree of selectivity, especially for protecting primary alcohols.[3][6] The resulting triisopropylsilyl (TIPS) ether is considerably more robust than smaller silyl ethers, offering superior stability in both acidic and basic environments, which is crucial for lengthy and complex synthetic routes.[2][7] This guide provides a comprehensive overview of the mechanism, protocols, and applications of TIPSCl for the protection of alcohols.

Core Mechanism of Silylation

The protection of an alcohol with this compound is a nucleophilic substitution reaction at the silicon atom. The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic silicon atom of TIPSCl. This process displaces the chloride ion, which is a good leaving group.

The reaction is almost universally carried out in the presence of a base, most commonly a nitrogenous base like imidazole (B134444), triethylamine, or pyridine.[2][8] The base serves two primary functions:

-

Acid Scavenging : It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing it from causing acid-catalyzed side reactions or degradation of sensitive substrates.

-

Activation : In many cases, particularly with less nucleophilic alcohols, the base can deprotonate the alcohol to form a more potent alkoxide nucleophile. Imidazole is particularly effective as it is believed to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.

The reaction is thought to proceed via a bimolecular, associative mechanism, likely involving a pentavalent, hypervalent silicon intermediate in the transition state.[6][9] This is an SN2-like reaction at the silicon center. The significant steric hindrance from the three isopropyl groups slows the rate of reaction compared to less bulky silyl chlorides but is the very source of its synthetic utility and selectivity.[2]

Caption: General mechanism for the base-mediated protection of alcohols using TIPSCl.

Quantitative Data Overview

The efficiency of TIPSCl protection is highly dependent on the substrate and reaction conditions. The steric bulk of the TIPS group leads to significant differences in reaction rates between primary, secondary, and tertiary alcohols.

Table 1: Protection of Various Alcohols with TIPSCl

This table summarizes typical reaction conditions and yields for the silylation of different types of alcohols. The data from microwave-assisted synthesis highlights the potential for rapid, high-yield reactions.

| Entry | Substrate (Alcohol) | Reagents & Conditions | Time | Yield (%) | Reference |

| 1 | Benzyl alcohol (1°) | TIPSCl, Imidazole, MW (300 W) | 30 s | 96 | [10][11] |

| 2 | 1-Dodecanol (1°) | TIPSCl, Imidazole, MW (300 W) | 40 s | 95 | [10] |

| 3 | Cyclohexanol (2°) | TIPSCl, Imidazole, MW (300 W) | 60 s | 90 | [10] |

| 4 | 1,1-Diphenylethanol (3°) | TIPSCl, Imidazole, MW (700 W) | 80 s | 72 | [10] |

| 5 | Geraniol (1°) | TIPSCl, DMAP, Et₃N, CH₂Cl₂ | 25 h | 95 | [12] |

| 6 | Generic Primary Alcohol | TIPSCl, Imidazole, DMF, RT | 16 h | ~100 | [12] |

MW = Microwave Irradiation; RT = Room Temperature; DMAP = 4-Dimethylaminopyridine; DMF = Dimethylformamide

Table 2: Selective Protection with TIPSCl

The steric hindrance of TIPSCl allows for the selective protection of less hindered alcohols in the presence of more hindered ones.

| Entry | Substrate Mixture (1:1 ratio) | Reagents & Conditions | Major Product | Selectivity/Yield | Reference | | :---- | :--- | :--- | :--- | :--- | | 1 | Benzyl alcohol (1°) / 1-Phenylethanol (2°) | TIPSCl, Imidazole, MW (300 W), 70s | Benzyl-OTIPS | 90% (1°), 5% (2°) |[11] | | 2 | 3-Phenyl-1-propanol (1°) / 1-Phenyl-1-propanol (2°) | TIPSCl, Imidazole, MW (300 W), 60s | 3-Phenyl-1-propyl-OTIPS | 95% (1°), <5% (2°) |[10][11] | | 3 | 4-Nitrophenol / Phenol | TIPSCl, Imidazole, MW (600 W), 45s | 4-Nitrophenyl-OTIPS | 92% (4-NO₂), 5% (H) |[10] |

Table 3: Relative Stability of Silyl Ethers

TIPS ethers exhibit a high degree of stability, particularly when compared to less sterically encumbered silyl ethers.

| Silyl Group | Abbreviation | Relative Steric Bulk | Stability to Acid | Stability to Base |

| Trimethylsilyl | TMS | Low | Very Low | Low |

| Triethylsilyl | TES | Low-Medium | Low | Medium |

| tert-Butyldimethylsilyl | TBDMS / TBS | Medium | Medium | High |

| Triisopropylsilyl | TIPS | High | High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | High |

Stability is relative and depends on specific reaction conditions.[7][13][14]

Experimental Protocols

Detailed and reproducible protocols are critical for successful synthesis. Below are standard and microwave-assisted procedures for the protection of alcohols with TIPSCl and a general protocol for deprotection.

Protocol 1: General Procedure for TIPS Protection (Conventional)

This protocol is adapted from standard laboratory procedures.[4][12]

-

Preparation : To a solution of the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF, ~0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (2.5 equiv).

-

Silylation : Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 12-24 hours).

-

Workup : Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TIPS ether.

Protocol 2: Microwave-Assisted TIPS Protection (Solvent-Free)

This rapid and efficient protocol is based on published literature.[10]

-

Preparation : In a dry flask suitable for microwave synthesis, successively add the alcohol (1 mmol), imidazole (3–4 mmol), and this compound (1.5–2 mmol).

-

Irradiation : Mix the components and irradiate the flask in a microwave oven at a specified power (e.g., 100–700 W) for a short duration (e.g., 30–120 seconds).

-

Monitoring : The reaction progress can be monitored by TLC between short irradiation intervals.

-

Purification : Upon completion, directly load the resulting mixture onto a silica gel column and elute with petroleum ether or hexanes to isolate the pure product after solvent evaporation.

Caption: A typical experimental workflow for the protection of an alcohol as a TIPS ether.

Protocol 3: Deprotection of TIPS Ethers using TBAF

The removal of the TIPS group is commonly achieved using a fluoride (B91410) ion source, which has a very high affinity for silicon.[12][15]

-

Preparation : Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M) in a flask.

-

Deprotection : Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 equiv) to the stirred solution at room temperature.

-

Monitoring : Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Workup : Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Note : For acid-sensitive substrates, other fluoride sources like HF-Pyridine or TASF can be used, often at lower temperatures.[12] For substrates that are base-sensitive, acidic deprotection (e.g., HCl in MeOH) can be employed, although reaction times are generally longer.[12]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | TIPS-Cl | RUO [benchchem.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. Page loading... [guidechem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Triisopropylsilyl Chloride (TIPSCl)

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilyl chloride (TIPSCl) is a versatile organosilicon compound widely employed in organic synthesis, particularly as a robust protecting group for alcohols and other sensitive functional groups.[1] Its sterically hindered nature provides significant stability, allowing for selective manipulation of complex molecules, a critical aspect in pharmaceutical and agrochemical development.[2][3] This guide details the essential physicochemical properties of TIPSCl, outlines key experimental protocols for its use, and illustrates the logical workflows involved in its application.

Physicochemical Properties of this compound

This compound is a colorless liquid characterized by a pungent, acrid odor.[4] It is sensitive to moisture and will readily hydrolyze.[5] Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁ClSi | [1][2][4] |

| Molecular Weight | 192.80 g/mol | [1][6] |

| CAS Number | 13154-24-0 | [1][4] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 198 °C at 739 mmHg | [2][5][7][8] |

| Density | 0.901 g/mL at 25 °C | [1][2][5][7][8] |

| Refractive Index | n20/D 1.452 | [1][2][5][7][8] |

| Flash Point | 145 °F (62.8 °C) | [2][8] |

| Vapor Pressure | 1.16 mmHg at 20 °C | [2][5][7][8] |

| Solubility | Soluble in organic solvents (THF, DMF, CH₂Cl₂). Insoluble in water, with which it reacts. | [2][4][5][7] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [5] |

Core Applications in Synthesis: Hydroxyl Group Protection

The primary role of TIPSCl in synthesis is to act as a protecting group for hydroxyl (-OH) groups.[1] The bulky triisopropylsilyl group attaches to the oxygen atom, forming a TIPS ether. This transformation renders the alcohol inert to a wide range of reaction conditions where the free hydroxyl group would otherwise interfere, such as with strongly basic reagents (e.g., Grignards), hydrides, or oxidizing agents.[3][9]

The steric bulk of the TIPS group confers greater stability compared to smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers, particularly under acidic and basic conditions.[3][10] This differential stability is a cornerstone of modern synthetic strategy, allowing for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.[11][12]

Logical Workflow for Alcohol Protection (Silylation)

The process of forming a TIPS ether involves the reaction of an alcohol with this compound in the presence of a base. The base neutralizes the hydrochloric acid (HCl) byproduct. Imidazole (B134444) is a commonly used base for this transformation due to its efficacy in promoting the reaction.[3][5]

Caption: General workflow for the protection of an alcohol as a TIPS ether.

Experimental Protocols

General Protocol for Protection of a Primary Alcohol

This protocol describes a standard procedure for the silylation of a primary alcohol using TIPSCl and imidazole.

Materials:

-

Alcohol substrate

-

This compound (TIPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and imidazole (a slight molar excess, ~1.2-1.5 eq) in anhydrous DMF.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[13]

-

Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the pure TIPS-protected alcohol.

Protocols for Deprotection of TIPS Ethers

The removal of the TIPS group is a critical step to regenerate the free alcohol. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other protecting groups.[10]

Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of fluoride ions for silicon.[10]

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

-

Add the 1.0 M solution of TBAF in THF (typically 1.1-1.5 eq) to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is generally complete within 2 to 16 hours.[14]

-

Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the deprotected alcohol.[10]

For substrates sensitive to the basicity of TBAF, an acidic fluoride source like HF-Pyridine is a suitable alternative.[10]

Materials:

-

TIPS-protected alcohol

-

Hydrofluoric acid-pyridine complex (HF·pyr)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: Caution: Hydrofluoric acid is highly corrosive and toxic. This procedure must be performed with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat) and plastic labware.[10]

-

In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the HF-pyridine complex to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the reaction is complete.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[10]

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the desired alcohol.[10]

Logical Workflow for Deprotection

The deprotection process reverses the protection step, liberating the original alcohol. The choice between fluoride-based or acid-catalyzed methods is dictated by the overall molecular structure and the stability of other functional groups present.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C9H21ClSi | CID 139400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13154-24-0 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. synarchive.com [synarchive.com]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-depth Technical Guide to the Synthesis and Purification of Triisopropylsilyl Chloride (TIPSCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of triisopropylsilyl chloride (TIPSCl), a critical reagent in modern organic chemistry. Valued for its sterically hindered nature, TIPSCl is a versatile protecting group for hydroxyl functionalities, particularly in the synthesis of complex molecules such as nucleosides, nucleotides, and carbohydrates.[1][2] This document details key synthetic routes and purification protocols, supported by quantitative data and experimental methodologies, to assist researchers in the efficient preparation of high-purity TIPSCl.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The most common methods involve the chlorination of a pre-formed triisopropylsilane (B1312306), the reaction of a silicon tetrahalide with an isopropyl nucleophile, or the conversion of a triisopropylsilanol (B95006). Each approach offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

From Triisopropylsilane

The direct chlorination of triisopropylsilane is a straightforward method for producing TIPSCl.[1][2] This process involves the conversion of the silicon-hydrogen bond to a silicon-chlorine bond using a suitable chlorinating agent.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory procedure involves the reaction of triisopropylsilane with a chlorinating agent such as hydrogen chloride.[1][2] The reaction progress can be monitored by gas chromatography to ensure complete conversion.

From Silicon Tetrachloride and Isopropyl Organometallic Reagents

A widely employed synthetic strategy involves the reaction of silicon tetrachloride with an isopropyl organometallic reagent, such as isopropyl lithium or isopropylmagnesium chloride (a Grignard reagent).[1][2][3] Stoichiometric control is crucial in this reaction to favor the formation of the trisubstituted product over mono-, di-, and tetrasubstituted silanes.[3]

Experimental Protocol (Grignard Method):

-

Grignard Reagent Formation: In a flame-dried, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).[4] Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.[4] Initiate the reaction by adding a small crystal of iodine.[3] Slowly add a solution of 2-chloropropane (B107684) (1.0 equivalent) in anhydrous THF from the dropping funnel to maintain a gentle reflux, indicating the formation of isopropylmagnesium chloride.[3][4] After the addition is complete, continue stirring to ensure full conversion of the magnesium.[4]

-

Reaction with Silicon Tetrachloride: Cool the prepared Grignard reagent solution to a low temperature (-25 to -30 °C).[3] Slowly add a solution of silicon tetrachloride (1.0 equivalent) in an anhydrous solvent like n-hexane dropwise, carefully controlling the temperature of the exothermic reaction.[4]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is typically warmed to room temperature and may be refluxed to drive the reaction to completion.[5] The reaction is then quenched, and the magnesium salts are filtered off. The filtrate, containing the crude TIPSCl, is then subjected to purification.

From Triisopropylsilanol

Another synthetic route involves the conversion of triisopropylsilanol to TIPSCl using a chlorinating agent, often in the presence of a catalyst.

Experimental Protocol:

-

In a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add 174.3 g (1 mol) of triisopropylsilanol and anhydrous sodium sulfate.[1]

-

Add 0.3-0.5% of a quaternary ammonium (B1175870) salt catalyst.[1]

-

Under a nitrogen atmosphere, cool the mixture to -5 to 5 °C and bubble hydrogen chloride gas through the reaction.[1]

-

Monitor the reaction progress by gas chromatography. Once the content of triisopropylchlorosilane exceeds 99%, stop the addition of HCl.[1]

-

Continue stirring for 1 hour, then allow the mixture to stand for 1 hour to separate the aqueous phase.[1]

-

Separate the organic phase to obtain the crude product.[1]

From Triisopropylmethoxysilane

Triisopropylmethoxysilane can also serve as a precursor for TIPSCl through reaction with hydrochloric acid.

Experimental Protocol:

-

In a 500 mL four-necked flask equipped with a stirrer, thermometer, and Dimroth condenser, add 37.7 g (0.2 mol) of triisopropylmethoxysilane.[6]

-

Add 150 g of 35% hydrochloric acid to the flask.[6]

-

Stir the reaction mixture at 20 °C for 10 hours.[6]

-

After the reaction is complete, allow the mixture to separate into aqueous and organic layers.[6]

-

Separate the organic layer, which contains the crude TIPSCl, for subsequent purification.[6]

Synthesis Workflow Diagram

Caption: Primary synthetic routes to this compound.

Quantitative Data for Synthesis Methods

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference(s) |

| Triisopropylsilanol | HCl (gas), Na₂SO₄, Quaternary Ammonium Salt | -5 to 5 °C, N₂ atmosphere | ~99% (based on product weight) | ≥99% | [1] |

| Triisopropylmethoxysilane | 35% Hydrochloric Acid | 20 °C, 10 hours | 99% | Not specified | [6] |

| Silicon Tetrachloride | Isopropylmagnesium Chloride | -25 to -30 °C (addition) | 50-65% (for analogous chlorosilanes) | Not specified | [3] |

Purification of this compound

The purification of TIPSCl is critical to remove unreacted starting materials, byproducts, and other impurities that could interfere with its intended application, particularly in sensitive multi-step syntheses.

Fractional Distillation

Fractional distillation is the most common method for purifying this compound.[6] Due to its relatively high boiling point, distillation is often performed under reduced pressure to prevent decomposition.[7]

Experimental Protocol:

-

Assemble a fractional distillation apparatus, ensuring all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually heat the flask while applying a vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For example, fractions with boiling points of 78-80 °C at 10 mmHg are collected.[6]

Purification Workflow Diagram

Caption: Standard purification workflow for this compound.

Boiling Point Data for this compound

| Pressure | Boiling Point | Reference(s) |

| 739 mmHg | 198 °C | [2] |

| 10 mmHg | 78-80 °C | [6] |

Advanced Purification Techniques for Chlorosilanes

For applications requiring exceptionally high purity, advanced techniques used for other chlorosilanes may be applicable to TIPSCl. These methods often target the removal of persistent impurities like boron compounds.

-

Adsorbent Treatment: Passing vaporized chlorosilanes through a fixed bed of silica (B1680970) has been shown to effectively remove impurities.[8] This method has demonstrated high efficiency in removing boron from trichlorosilane, a principle that could be adapted for TIPSCl purification.[8]

-

Reaction with Tertiary Amines: Boron impurities in chlorosilanes can be converted into high-boiling-point compounds by reacting the crude chlorosilane with a dehydrated tertiary amine.[9] The resulting high-boiling adducts can then be easily separated from the desired chlorosilane by distillation.[9]

These advanced methods provide pathways to achieving the stringent purity levels required for sensitive applications in electronics and advanced materials, and can be considered for the ultra-purification of TIPSCl.

Conclusion

This guide has outlined the primary synthesis and purification methods for this compound, providing detailed protocols and quantitative data to aid researchers in its preparation. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Fractional distillation remains the standard for purification, with the potential for advanced techniques to achieve ultra-high purity for demanding applications. By understanding these methodologies, researchers can effectively produce high-quality TIPSCl for their synthetic needs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 13154-24-0,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 13154-24-0 [chemicalbook.com]

- 7. How To [chem.rochester.edu]

- 8. US4713230A - Purification of chlorosilanes - Google Patents [patents.google.com]

- 9. WO2011024257A1 - Purification of chlorosilane using amine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Steric Hindrance of the Triisopropylsilyl (TIPS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group is a widely utilized protecting group for hydroxyl functionalities in complex organic synthesis. Its significant steric bulk is a defining characteristic that governs its reactivity, stability, and selective application. This technical guide provides a comprehensive overview of the steric hindrance of the TIPS group, presenting quantitative data, detailed experimental protocols, and a practical example of its strategic implementation in natural product synthesis.

Understanding the Steric Profile of the TIPS Group

The three bulky isopropyl substituents attached to the silicon atom create a sterically hindered environment, significantly influencing the accessibility of the silicon center to nucleophiles and its stability towards various reagents. This steric congestion is the primary reason for the TIPS group's unique properties compared to other common silyl (B83357) ethers.

Quantitative Measures of Steric Hindrance

| Steric Parameter / Property | Silyl Group | Value/Observation | Significance |

| Taft Steric Parameter (Es) | -Si(CH(CH3)2)3 (TIPS) | -3.92[1][2] | A highly negative Es value indicates significant steric hindrance, greater than that of the tert-butyl group (-1.54). |

| -Si(CH3)2(C(CH3)3) (TBDMS) | -2.38[1][2] | The less negative value for TBDMS compared to TIPS reflects its smaller steric bulk. | |

| Relative Stability to Acid Hydrolysis | TIPS | ~700,000 | The high relative stability of TIPS ethers in acidic media is a direct consequence of the steric shielding of the Si-O bond. |

| TBDMS | ~20,000 | TBDMS ethers are significantly less stable than TIPS ethers under acidic conditions. | |

| TBDPS | ~5,000,000 | The TBDPS group is even more sterically hindered and thus more stable to acid hydrolysis than TIPS. | |

| Relative Stability to Basic/Fluoride (B91410) Conditions | TIPS | ~100,000 | TIPS ethers are very stable towards basic and fluoride-mediated cleavage. |

| TBDMS | ~20,000 | TBDMS ethers are considerably more labile to fluoride ions than TIPS ethers. | |

| TBDPS | ~20,000 | The stability of TBDPS ethers to fluoride is comparable to that of TBDMS ethers. |

Table 1: Quantitative and comparative data illustrating the steric hindrance of the TIPS protecting group.

Experimental Protocols Demonstrating Steric Selectivity

The steric bulk of the TIPS group allows for the selective protection of less sterically hindered hydroxyl groups. This is a powerful tool in the synthesis of polyhydroxylated compounds.

Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol details the selective silylation of a primary hydroxyl group over a secondary one, a classic example of exploiting the steric hindrance of the TIPS group.

Reaction:

Materials:

-

Diol (containing both primary and secondary hydroxyl groups) (1.0 equiv)

-

Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv)

-

Imidazole (B134444) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol (1.0 equiv) and imidazole (2.5 equiv).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed and the desired mono-protected product is the major component, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the selectively protected primary TIPS ether.

The success of this selective protection relies on the significantly slower reaction rate of the sterically more demanding TIPS-Cl with the more hindered secondary alcohol compared to the primary alcohol.

Strategic Application of TIPS in Natural Product Synthesis: The Case of Erythronolide B

The total synthesis of complex natural products often requires a sophisticated protecting group strategy. The steric properties of the TIPS group make it an invaluable tool in such endeavors. A prominent example is the synthesis of Erythronolide B, the aglycone of the antibiotic erythromycin, by E.J. Corey and his group.[3][4][5]

In the synthesis of the C1-C9 fragment of Erythronolide B, a key intermediate contains both a primary and a secondary hydroxyl group. To selectively functionalize the secondary hydroxyl group, the primary hydroxyl is first protected with the bulky triisopropylsilyl (TIPS) group. This steric shield prevents the primary alcohol from reacting in subsequent steps, directing the desired transformations to the secondary alcohol. Later in the synthesis, the robust TIPS group is selectively removed under specific conditions to reveal the primary alcohol for further elaboration.

Below is a simplified workflow illustrating the strategic use of the TIPS protecting group in the synthesis of a key fragment of Erythronolide B.

This diagram illustrates a common strategy in complex synthesis: using a sterically demanding protecting group like TIPS to differentiate between hydroxyl groups of varying steric environments, enabling selective transformations and the construction of intricate molecular architectures. The choice of TIPS is critical; a smaller protecting group like TBDMS might not provide sufficient steric bulk to achieve the desired selectivity.

Conclusion

The triisopropylsilyl (TIPS) protecting group is a powerful tool in organic synthesis, primarily due to its significant steric hindrance. This property translates into high stability under a range of conditions and allows for the selective protection of less hindered hydroxyl groups. Understanding the quantitative aspects of its steric bulk and having access to detailed experimental protocols are crucial for its effective implementation in the synthesis of complex molecules, as exemplified by its strategic use in the total synthesis of Erythronolide B. For researchers and professionals in drug development, a thorough grasp of the steric profile of the TIPS group is essential for designing efficient and successful synthetic routes.

References

Triisopropylsilyl Chloride: A Technical Guide for Advanced Synthesis

An In-depth Whitepaper on the Core Properties, Synthesis, and Application of Triisopropylsilyl Chloride (TIPSCl) for Researchers, Scientists, and Drug Development Professionals.

This compound, commonly abbreviated as TIPSCl, is an organosilicon compound with significant utility in organic synthesis, particularly as a robust protecting group for hydroxyl and other reactive functional groups. Its considerable steric bulk, conferred by the three isopropyl substituents, provides exceptional stability and selectivity, making it an indispensable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide details the fundamental properties, synthesis, and core applications of TIPSCl, with a focus on practical experimental protocols for the modern research environment.

Core Data and Molecular Structure

This compound is a colorless liquid characterized by a central silicon atom bonded to a chlorine atom and three sterically demanding isopropyl groups.[2] This structure is key to its function, providing a unique balance of reactivity for introduction and stability towards a wide range of reaction conditions.

Molecular Structure Diagram

References

The Decisive Role of Steric Hindrance: A Technical Guide to the Selective Silylation of Primary Alcohols with Triisopropylsilyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the intricate molecular architectures encountered in drug development. Among the arsenal (B13267) of silylating agents, triisopropylsilyl chloride (TIPSCl) stands out for its pronounced steric bulk, which imparts a high degree of selectivity for the protection of primary alcohols over their secondary counterparts. This technical guide provides an in-depth analysis of the differential reactivity of TIPSCl, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Principles: The Dominance of Steric Effects

The selective reaction of this compound with primary alcohols is fundamentally governed by steric hindrance. The large triisopropylsilyl group creates a sterically demanding environment around the silicon atom, impeding its approach to the hydroxyl group.[1][2] Primary alcohols, with their terminal hydroxyl group, present a less sterically congested environment compared to secondary alcohols, where the hydroxyl group is situated on a carbon atom bonded to two other carbon atoms.[3] This difference in accessibility leads to a significant rate enhancement for the silylation of primary alcohols.

While electronic effects can play a minor role, with the alkyl groups of secondary alcohols slightly increasing the nucleophilicity of the oxygen atom, this effect is overwhelmingly overshadowed by the steric repulsion between the bulky silylating agent and the substituents surrounding the secondary hydroxyl group.[3]

Quantitative Analysis of Reactivity

The pronounced selectivity of TIPSCl for primary alcohols is evident in the reaction outcomes under competitive conditions. The following table summarizes quantitative data from a study employing microwave irradiation to accelerate the silylation process, highlighting the preferential reaction with primary alcohols.

| Entry | Alcohol 1 | Alcohol 2 | Molar Ratio (TIPSCl:Alcohol 1:Alcohol 2:Imidazole) | Conditions | Yield (Protected Alcohol 1) | Yield (Protected Alcohol 2) |

| 1 | Benzyl alcohol (1°) | 2-Phenylethanol (1°) | 1.5 : 1 : 1 : 3 | 300 W, 70 s | 90% | - |

| 2 | 3-Phenyl-1-propanol (B195566) (1°) | 1-Phenylethanol (B42297) (2°) | 2 : 1 : 1 : 3 | 300 W, 60 s | 95% | 0% |

Data sourced from a study on microwave-assisted silylation.[4]

As the data illustrates, in a competitive reaction between a primary alcohol (3-phenyl-1-propanol) and a secondary alcohol (1-phenylethanol), the primary alcohol is silylated in high yield, while the secondary alcohol remains unprotected.

Reaction Mechanism and Selectivity Workflow

The silylation of an alcohol with TIPSCl in the presence of a base like imidazole (B134444) proceeds through a nucleophilic substitution reaction. The base first deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of TIPSCl, displacing the chloride ion to form the silyl (B83357) ether and the imidazolium (B1220033) chloride salt.

Caption: General mechanism for the imidazole-catalyzed silylation of an alcohol with TIPSCl.

The experimental workflow to determine the selectivity of TIPSCl for a primary versus a secondary alcohol typically involves a competitive reaction.

Caption: Experimental workflow for determining the selectivity of TIPSCl.

The logical relationship governing the differential reactivity is a direct consequence of steric hindrance.

Caption: Logical relationship of steric hindrance in TIPSCl silylation.

Experimental Protocols

The following is a representative protocol for the selective silylation of a primary alcohol in the presence of a secondary alcohol.

Objective: To selectively protect 3-phenyl-1-propanol (a primary alcohol) in the presence of 1-phenylethanol (a secondary alcohol) using this compound.

Materials:

-

3-phenyl-1-propanol (1.0 eq)

-

1-phenylethanol (1.0 eq)

-

This compound (TIPSCl, 1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenyl-1-propanol, 1-phenylethanol, and imidazole.

-

Add anhydrous DMF and stir the mixture until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (disappearance of the primary alcohol), pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the protected primary alcohol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric purity.

Microwave-Assisted Protocol: [5]

For a rapid and efficient alternative, the following solvent-free microwave protocol can be employed.

Materials:

-

3-phenyl-1-propanol (1 mmol)

-

1-phenylethanol (1 mmol)

-

This compound (2 mmol)

-

Imidazole (3 mmol)

Procedure:

-

In a dry microwave-safe vessel, add 3-phenyl-1-propanol, 1-phenylethanol, imidazole, and this compound.

-

Mix the components thoroughly.

-

Irradiate the mixture in a microwave oven at a power of 300 W for 60 seconds.

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Directly load the resulting mixture onto a silica gel column and elute with petroleum ether to isolate the pure product.

Conclusion

This compound is an invaluable tool for the selective protection of primary alcohols, a capability that stems directly from its significant steric bulk. This inherent selectivity allows for the differentiation of primary and secondary hydroxyl groups within the same molecule, a critical maneuver in the synthesis of complex organic molecules. The provided data, mechanistic insights, and detailed protocols offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to effectively utilize the unique properties of TIPSCl.

References

Stability of Triisopropylsilyl (TIPS) Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. Among the various protecting groups for hydroxyl functionalities, silyl (B83357) ethers have emerged as a versatile and widely employed class due to their ease of installation, tunable stability, and selective removal under specific conditions. The triisopropylsilyl (TIPS) ether, in particular, stands out for its significant steric bulk, which confers a high degree of stability across a broad spectrum of reaction conditions, including acidic and basic environments. This technical guide provides a comprehensive overview of the stability of TIPS ethers, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform their strategic use in complex synthetic endeavors.

Relative Stability of Silyl Ethers: A Quantitative Comparison

The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. Larger, bulkier substituents impede the approach of nucleophiles or protons, thereby slowing the rate of cleavage.[1] The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is substantially more stable than less hindered silyl ethers such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ethers.[1][2] This difference in stability is not merely qualitative but has been quantified through relative hydrolysis rate studies.

Under Acidic Conditions

In acidic media, the stability of silyl ethers increases dramatically with the steric bulk of the silicon substituents. The TIPS group is significantly more resistant to acid-catalyzed hydrolysis compared to other common silyl ethers.[1]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Table 1: Relative rates of acidic cleavage of common silyl ethers. Data sourced from multiple references.[1]

Under Basic Conditions

Under basic conditions, the trend of increasing stability with steric bulk is also observed, although the differences are less pronounced than in acidic media. Notably, TIPS ethers are among the most stable of the common trialkylsilyl ethers under basic conditions.[1]

| Silyl Ether | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBS) | ~20,000 |

| Triisopropylsilyl (TIPS) | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |

Table 2: Relative rates of basic cleavage of common silyl ethers. Data sourced from multiple references.[1]

Deprotection of TIPS Ethers: Conditions and Protocols

The enhanced stability of TIPS ethers necessitates more forcing conditions for their removal compared to less hindered silyl ethers. Cleavage is typically achieved under strong acidic conditions or with fluoride-based reagents. The choice of deprotection method depends on the substrate's sensitivity and the presence of other protecting groups.

Acid-Catalyzed Deprotection

Strong acids are required for the cleavage of TIPS ethers.[1] Common reagents include hydrochloric acid, and various sulfonic acids.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| HCl | H₂O, MeOH | RT | 15 h | 81% | A standard method for acid-labile substrates.[3] |

Experimental Protocol: Acid-Catalyzed Deprotection of a TIPS Ether with HCl

Materials:

-

TIPS-protected alcohol

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol in methanol.

-

Add a sufficient amount of 1 M HCl to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Fluoride-Mediated Deprotection

Fluoride (B91410) ions have a high affinity for silicon and are highly effective for cleaving silyl ethers.[4] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 30 min - 4 h | 84 - 95% | A widely used and generally efficient method.[3] |

| HF | MeCN | RT | 2 h | 91% | Requires plasticware due to the corrosive nature of HF.[3] |

| Et₃N·3HF | THF | RT | 2.5 d | 100% | A less basic alternative to TBAF.[3] |

Experimental Protocol: Fluoride-Mediated Deprotection of a TIPS Ether with TBAF

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol in THF.

-

To the stirred solution, add a 1 M solution of TBAF in THF (typically 1.1 - 1.5 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.[4]

Mechanistic Pathways of TIPS Ether Cleavage

The cleavage of silyl ethers can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Cleavage

Under acidic conditions, the ether oxygen is first protonated to form a better leaving group. Subsequent nucleophilic attack on the silicon atom or the carbon atom of the alcohol moiety can occur. For primary and secondary silyl ethers, the reaction typically proceeds via an Sₙ2 mechanism at the less hindered site.[5][6]

Base-Catalyzed and Fluoride-Mediated Cleavage

Basic cleavage of alkyl silyl ethers is generally less common and slower than acidic cleavage.[7] However, fluoride-mediated deprotection is a highly efficient method. The high affinity of fluoride for silicon provides a strong thermodynamic driving force for the reaction, which proceeds through a pentacoordinate silicon intermediate.[7]

Conclusion

Triisopropylsilyl (TIPS) ethers are robust protecting groups for hydroxyl functions, offering exceptional stability under a wide range of acidic and basic conditions. This stability, a direct consequence of the steric bulk of the three isopropyl groups, makes them invaluable in complex, multi-step syntheses where other silyl ethers might be too labile. Their removal requires specific and often more vigorous conditions, such as strong acids or fluoride-based reagents, allowing for orthogonal deprotection strategies in the presence of less hindered silyl ethers. A thorough understanding of the quantitative stability and the specific protocols for cleavage of TIPS ethers, as detailed in this guide, is crucial for their effective implementation in the synthesis of high-value molecules in research, and drug development.

References

Triisopropylsilyl Chloride (TIPSCl) as a Protecting Group in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilyl chloride (TIPSCl) is a versatile and robust organosilicon compound widely employed in organic synthesis as a protecting group for hydroxyl and amino functionalities. Its significant steric bulk, conferred by the three isopropyl groups attached to the silicon atom, provides exceptional stability to the resulting triisopropylsilyl (TIPS) ether or amine under a wide range of reaction conditions. This stability makes TIPSCl an invaluable tool in the multi-step synthesis of complex molecules, including natural products and pharmaceuticals, where precise control over reactive functional groups is paramount.

Core Properties and Advantages

The utility of TIPSCl as a protecting group stems from several key properties:

-

Steric Hindrance: The bulky nature of the TIPS group offers significant steric protection to the functional group it is attached to, preventing unwanted reactions at that site. This steric bulk also allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.

-

Enhanced Stability: TIPS ethers exhibit greater stability compared to less sterically hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, particularly under acidic and basic conditions. This robustness allows for a broader range of chemical transformations to be performed on the protected molecule without cleavage of the protecting group.

-

Orthogonal Deprotection: The differential stability of various silyl ethers enables orthogonal protection strategies. A TIPS group can be selectively retained while a less stable silyl group, such as TMS or TES, is removed, or vice versa, by carefully choosing the deprotection conditions.

-

Mild Installation and Removal: The TIPS group can be introduced and removed under relatively mild conditions, which is crucial for the synthesis of sensitive and complex molecules.

The relative stability of common silyl ethers under acidic and basic conditions is a key consideration in synthetic planning.

Relative Stability of Silyl Ethers:

| Condition | Relative Stability Order |

| Acidic | TMS < TES < TBS < TIPS < TBDPS |

| Basic | TMS < TES < TIPS ~ TBS < TBDPS |

Source:

Experimental Protocols

Protection of Alcohols with this compound

The formation of a TIPS ether is typically achieved by reacting the alcohol with TIPSCl in the presence of a base to neutralize the hydrochloric acid byproduct.

General Protocol:

-

Reagents and Materials:

-

Alcohol substrate

-

This compound (TIPSCl, 1.1 - 1.5 equivalents)

-

Base (e.g., imidazole, 2,6-lutidine, triethylamine, or N,N-diisopropylethylamine; 2-3 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN))

-

Inert atmosphere (e.g., argon or nitrogen)

-

-

Procedure:

-

Dissolve the alcohol substrate and the base in the chosen anhydrous solvent under an inert atmosphere.

-

Add TIPSCl dropwise to the solution at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Quantitative Data for Alcohol Protection:

| Substrate | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | Imidazole | DMF | Room Temp. | 2 - 16 h | ~95 - 100 |

| Secondary Alcohol | 2,6-Lutidine | DCM | Room Temp. | 12 - 24 h | ~85 - 95 |

| Hindered Alcohol | DMAP, Et₃N | DMF | 60 °C | 48 h | Variable |

Note: Reaction times and yields are substrate-dependent and may require optimization.

Deprotection of Triisopropylsilyl Ethers

The cleavage of the robust Si-O bond in TIPS ethers is most commonly achieved using a fluoride (B91410) ion source or under specific acidic conditions.

1. Fluoride-Mediated Deprotection:

Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose due to the high affinity of the fluoride ion for silicon.

General Protocol using TBAF:

-

Reagents and Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 - 1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve the TIPS-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise at 0 °C or room temperature.

-

Stir the reaction mixture and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

2. Acid-Catalyzed Deprotection:

While TIPS ethers are relatively stable to acid, they can be cleaved under controlled acidic conditions.

General Protocol using Acetic Acid:

-

Reagents and Materials:

-

TIPS-protected alcohol

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the TIPS-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

-

Stir the reaction at room temperature or elevated temperature, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data for TIPS Ether Deprotection:

| Reagent | Solvent | Temperature | Time | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | TBAF | THF | Room Temp. | 1 - 12 h | >90 | | HF-Pyridine | THF/Pyridine | 0 °C to Room Temp. | 2 - 8 h | >90 | | Acetic Acid/THF/H₂O | - | Room Temp. | 12 - 48 h | Variable | | Camphorsulfonic acid (CSA) | MeOH/DCM | 0 °C | 2 - 6 h | ~90 |

Source:

Visualization of Synthetic Strategies

Orthogonal Protection and Deprotection Strategy

The differential stability of silyl ethers can be exploited in an orthogonal protection strategy, allowing for the selective deprotection of one hydroxyl group in the presence of another. This is a powerful tool in the synthesis of polyhydroxylated compounds.

Caption: Orthogonal protection strategy using TBS and TIPS ethers.

Experimental Workflow: Synthesis of an Epothilone (B1246373) B Analogue

The following workflow illustrates the use of a TIPS protecting group in the total synthesis of an epothilone B analogue, a potent microtubule-stabilizing agent. This example highlights a key deprotection step within a complex synthetic sequence.

Caption: Workflow for the synthesis of an Epothilone-Peptide Conjugate.

Applications in Drug Development and Total Synthesis

The robustness and selective reactivity of the TIPS protecting group have made it a staple in the synthesis of numerous complex and biologically active molecules.

-

Natural Product Synthesis: TIPS ethers have been instrumental in the total synthesis of a wide array of natural products, including the anticancer drug Taxol®, the marine-derived macrolide Bryostatin 16, and the potent antitumor agents, the Epothilones. In these intricate syntheses, the TIPS group serves to mask key hydroxyl functionalities during multiple synthetic transformations, being removed at a late stage to unveil the final product.

-

Prostaglandin Synthesis: The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often involves the use of silyl ether protecting groups to differentiate between multiple hydroxyl groups present in the molecular framework.

-

Nucleoside Analogues: In the development of antiviral and anticancer nucleoside analogues, selective protection of the hydroxyl groups of the sugar moiety is critical. The steric bulk of the TIPS group can be advantageous in achieving regioselective protection.

-

Macrolide Antibiotics: The synthesis of complex macrolide antibiotics, characterized by a large lactone ring adorned with multiple stereocenters and functional groups, relies heavily on sophisticated protecting group strategies, with TIPS ethers playing a significant role.

Conclusion

This compound is a powerful and reliable reagent for the protection of hydroxyl and amino groups in modern organic synthesis. Its steric bulk imparts a high degree of stability to the protected functional group, allowing for a wide range of subsequent chemical manipulations. The ability to selectively introduce and remove the TIPS group, often in an orthogonal fashion with other protecting groups, has cemented its importance in the synthesis of complex, high-value molecules for the pharmaceutical and other chemical industries. A thorough understanding of its properties and the associated experimental protocols is essential for any researcher engaged in the field of complex molecule synthesis.

The Gatekeeper of Reactivity: Triisopropylsilyl Chloride in Pharmaceutical Intermediate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, where precision and control are paramount, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to the modern chemist, Triisopropylsilyl chloride (TIPSCl) has emerged as a powerful and versatile tool, particularly in the synthesis of complex pharmaceutical intermediates. Its bulky nature and tunable reactivity offer a unique combination of stability and selective removal, making it an indispensable reagent in the multi-step synthesis of life-saving drugs. This technical guide provides a comprehensive overview of the role of TIPSCl in the synthesis of pharmaceutical intermediates, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Core Principles: The Power of Steric Hindrance

This compound's utility stems from its large steric profile, a consequence of the three bulky isopropyl groups attached to the silicon atom. This steric hindrance governs its reactivity, allowing for the selective protection of less sterically hindered hydroxyl and amino groups. For instance, in a molecule containing both primary and secondary alcohols, TIPSCl will preferentially react with the more accessible primary hydroxyl group. This selectivity is a critical advantage in the synthesis of complex polyhydroxylated compounds, such as nucleosides, nucleotides, and carbohydrates, which are common building blocks for many pharmaceuticals.[1]

The resulting triisopropylsilyl (TIPS) ether is exceptionally stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. This robustness ensures that the protected functional group remains inert during subsequent synthetic transformations. However, the TIPS group can be readily and selectively removed under specific conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under mild acidic conditions, to regenerate the original functional group at the desired stage of the synthesis.

Data Presentation: A Comparative Overview of Silyl (B83357) Protecting Groups

The choice of a silyl protecting group is a critical decision in synthetic planning. The following tables provide a comparative summary of the stability and reactivity of common silyl ethers, highlighting the unique position of the TIPS group.

| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Fluoride Cleavage |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000-100,000 |

| Triisopropylsilyl | TIPS | 700,000 | 5,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 5,000 |

Data compiled from various sources. Relative stability is an approximation and can be influenced by substrate and reaction conditions.

Table 1: Relative Stability of Common Silyl Ethers. This table illustrates the high acid stability of the TIPS group compared to other common silyl ethers, while also showing its moderate lability towards fluoride, allowing for orthogonal deprotection strategies.

| Reaction Condition | Reagent | Typical Yield of TIPS Protection |

| Standard Silylation | TIPSCl, Imidazole (B134444), DMF | 85-98% |

| Microwave-Assisted Silylation | TIPSCl, Imidazole (solvent-free) | 90-99% |

| Selective Silylation (Primary vs. Secondary OH) | TIPSCl, Imidazole, CH2Cl2 | High selectivity for primary OH |

Table 2: Typical Yields for the Protection of Alcohols with TIPSCl. This table summarizes the high efficiency of TIPS protection under various conditions.

Applications in Pharmaceutical Intermediate Synthesis

The unique properties of TIPSCl have led to its widespread use in the synthesis of a diverse range of pharmaceutical agents.

Nucleoside and Nucleotide Analogues

In the synthesis of antiviral and anticancer nucleoside analogues, such as those used in the production of Sofosbuvir, selective protection of the primary 5'-hydroxyl group of the ribose sugar is crucial. TIPSCl provides the necessary selectivity and stability to allow for modifications at other positions of the nucleoside before its removal to yield the final active pharmaceutical ingredient (API).

Prostaglandins

The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often involves intermediates with multiple hydroxyl groups. The steric bulk of the TIPS group allows for the selective protection of specific hydroxyls, guiding the synthetic route towards the desired stereoisomer.

Paclitaxel (B517696) (Taxol®)

The total synthesis of the complex anticancer drug Paclitaxel and its analogues involves numerous steps where sensitive hydroxyl groups need to be protected. The TIPS group has been successfully employed to protect key hydroxyl functionalities during the construction of the intricate baccatin (B15129273) III core of the molecule.[2] For instance, the deprotection of a TIPS group using HF/pyridine is a key step in the synthesis of paclitaxel-mimicking alkaloids.[2]

Everolimus

In the synthesis of the immunosuppressant drug Everolimus, silyl protecting groups, including TIPS, are utilized to protect hydroxyl groups during the modification of the rapamycin (B549165) macrocycle.

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of hydroxyl groups using this compound.

Protocol 1: General Procedure for the Protection of a Primary Alcohol with TIPSCl

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (TIPSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

To the stirred solution, add this compound (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TIPS-protected alcohol.

Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)

Reagents and Materials:

-

TIPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add the 1.0 M solution of TBAF in THF (1.5 equiv) to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: General experimental workflow for the protection and deprotection of a primary alcohol using TIPSCl.

Caption: Simplified mechanisms of TIPS protection (silylation) and deprotection (desilylation).

Conclusion

This compound is a cornerstone protecting group in the synthesis of pharmaceutical intermediates. Its significant steric bulk provides exceptional stability and allows for the selective protection of less hindered hydroxyl and amino groups, a crucial requirement in the synthesis of complex, polyfunctional molecules. The ability to cleave the TIPS ether under specific and mild conditions further enhances its utility, enabling orthogonal protection strategies in multi-step synthetic sequences. The detailed protocols and comparative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of TIPSCl in their pursuit of novel and life-changing therapeutics.

References